molecular formula C10H14ClN5O5 B1593237 2-Chloroadenosine hemihydrate CAS No. 81012-94-4

2-Chloroadenosine hemihydrate

Cat. No. B1593237
CAS RN: 81012-94-4
M. Wt: 319.7 g/mol
InChI Key: CSVJEVDOHIWPDO-UHFFFAOYSA-N
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Description

2-Chloroadenosine hemihydrate is an analog of adenosine . It is an adenosine A1 receptor agonist and might possess anti-oxidant property .


Synthesis Analysis

2-Chloroadenosine hemihydrate has a molecular formula of C10H12ClN5O4 · 0.5H2O . It is also known as 6-Amino-2-chloropurine riboside . The synthesis process of this compound is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular weight of 2-Chloroadenosine hemihydrate is 310.69 g/mol . The SMILES string representation is O[C@H]1C@@HC@HC3=C2C(N)=NC(Cl)=N3)O[C@@H]1CO.O[C@H]4C@@HC@HC6=C5C(N)=NC(Cl)=N6)O[C@@H]4CO.O .


Physical And Chemical Properties Analysis

2-Chloroadenosine hemihydrate is a powder with a melting point of 160 °C (dec.) (lit.) . It has a molecular weight of 310.69 .

Scientific Research Applications

Application in Biochemistry and Pharmacology

  • Summary of the Application : 2-Chloroadenosine is used as a selective A1-adenosine receptor agonist . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.
  • Methods of Application : The specific methods of application can vary depending on the experiment. Generally, 2-Chloroadenosine can be dissolved in water and then applied to biological systems to study its effects .

Application in Neuroscience

  • Summary of the Application : 2-Chloroadenosine has been used as an agonist of adenosine receptors (A1R) in the dorsal hippocampus (DH) and ventral hippocampus (VH) of mice .
  • Methods of Application : It has been used as a component of artificial cerebrospinal fluid (aCSF) for electrophysiological experiments using hippocampal slices .

Application in Metabolomics

  • Summary of the Application : 2-Chloroadenosine has been used as an internal standard in solid phase extraction coupled with liquid chromatography-tandem mass spectrometry (XLC-MS/MS) for the quantification of certain metabolites from axonal lysates and dorsal root ganglia (DRG) neurons .
  • Methods of Application : In this application, 2-Chloroadenosine would be added to the sample before extraction and analysis to help ensure accurate quantification of the metabolites .
  • Results or Outcomes : The use of an internal standard like 2-Chloroadenosine can help improve the accuracy and reliability of metabolomic analyses .

Application in Cell Signaling

  • Summary of the Application : 2-Chloroadenosine is known to be an adenosine A1 receptor agonist . These receptors are involved in various cell signaling pathways, and their activation can influence cellular processes such as inflammation, neurotransmission, and cardiovascular function .
  • Methods of Application : In cell signaling studies, 2-Chloroadenosine can be added to cell cultures to activate the adenosine A1 receptors .

Application in Immunology

  • Summary of the Application : Adenosine and its analogs, including 2-Chloroadenosine, have been shown to have immunosuppressive effects . This makes them potentially useful for studying immune responses and developing treatments for immune-related diseases .
  • Methods of Application : In immunology studies, 2-Chloroadenosine can be added to immune cell cultures to study its effects on immune cell function .

Safety And Hazards

2-Chloroadenosine hemihydrate is harmful if swallowed . It may cause skin and eye irritation, and it is suspected of damaging fertility or the unborn child . It may also cause respiratory irritation and is harmful to aquatic life .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H12ClN5O4.H2O/c2*11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9;/h2*2-3,5-6,9,17-19H,1H2,(H2,12,14,15);1H2/t2*3-,5-,6-,9-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURCFOLSGPTMO-IZGCVNAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroadenosine hemihydrate

CAS RN

81012-94-4
Record name 2-Chloroadenosine hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
田中千秋, 井上正敏, 石田寿昌 - jstage.jst.go.jp
日本薬局方の改正点と病院薬局 (阪大藥) 田村恭光,○ 和田昭盛, 林 陽子 (i) 給論 (困立衛生試驗所大阪支所) 井上哲男. 井上美奈子, 北 泰行 (2) メーカーの立場から A ー 10, 気相反応による…
Number of citations: 0 www.jstage.jst.go.jp

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